REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:7]2[N:8]=[C:9]([NH:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[CH:14]=3)[CH:10]=[CH:11][C:6]2=[N:5][N:4]=1.[CH3:20][NH2:21]>O>[Cl:19][C:15]1[CH:14]=[C:13]([NH:12][C:9]2[CH:10]=[CH:11][C:6]3[N:7]([C:3]([CH2:2][NH:21][CH3:20])=[N:4][N:5]=3)[N:8]=2)[CH:18]=[CH:17][CH:16]=1
|
Name
|
3-(Chloromethyl)-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NN=C2N1N=C(C=C2)NC2=CC(=CC=C2)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
a brown solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC=1C=CC=2N(N1)C(=NN2)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.43 mmol | |
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |